Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antitumor Activity
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate belongs to the class of nitroimidazoles, which are recognized for their wide range of potential applications in medicinal chemistry. Studies have shown that imidazole derivatives, including nitroimidazoles, exhibit significant antitumor activities. These compounds are interesting not only in the search for new antitumor drugs but also in synthesizing compounds with diverse biological properties. Specifically, bis(2-chloroethyl)amino derivatives of imidazole and related structures have demonstrated active properties in preclinical testing stages, highlighting their potential in cancer treatment research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Medicinal Chemistry Applications
The structural uniqueness of nitroimidazoles, combining a five-membered aromatic heterocyclic imidazole ring with a nitro group, grants these derivatives a broad spectrum of applications in medicinal chemistry. This includes their use as anticancer, antimicrobial, antiparasitic agents, and more. The ongoing research and development efforts focus on exploring nitroimidazole compounds as drugs, diagnostics, and pathological probes. Their widespread use in clinical settings for treating various diseases underscores the significant role of nitroimidazole derivatives in advancing medical science and therapeutic interventions (Li, Z.-Z., et al., 2018).
Synthesis of Benzotriazole Derivatives
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate also finds application in the synthesis of other compounds, such as benzotriazole derivatives, which are valuable in creating metal passivators and light-sensitive materials. The development of green chemistry methods for synthesizing these intermediates showcases the versatility of nitroimidazole derivatives in producing environmentally friendly and efficient solutions for various industrial applications (Gu, H., et al., 2009).
Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas, using CO as a reducing agent, has been a subject of intense investigation, highlighting another significant application of nitroimidazole derivatives. These reactions are crucial in synthesizing various pharmaceuticals and industrial chemicals, demonstrating the broader chemical utility of nitroimidazole derivatives in organic synthesis (Tafesh, A. M., & Weiguny, J., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methyl-4-nitroimidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERRHUOXWUUFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate |
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